2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate
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Overview
Description
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole coreCommon reagents used in these reactions include sodium metabisulfite as a catalyst and various solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides, while reduction reactions can produce alcohols .
Scientific Research Applications
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate
- 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-ethylcarbamate
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
Compared to similar compounds, 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate exhibits unique properties due to the presence of the tert-butylcarbamate group. This group can enhance the compound’s stability and bioavailability, making it more effective in certain applications .
Properties
CAS No. |
183136-12-1 |
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Molecular Formula |
C14H18N2O3S |
Molecular Weight |
294.37 g/mol |
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate |
InChI |
InChI=1S/C14H18N2O3S/c1-14(2,3)15-13(18)19-9-8-16-12(17)10-6-4-5-7-11(10)20-16/h4-7H,8-9H2,1-3H3,(H,15,18) |
InChI Key |
WZZYCYUKDAFNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)OCCN1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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